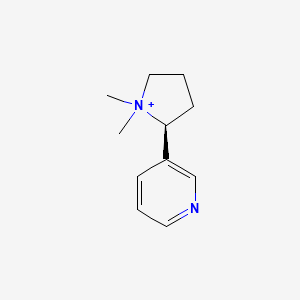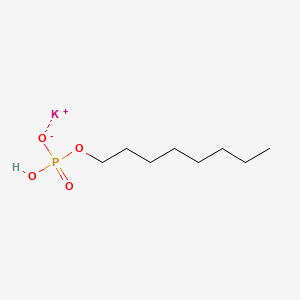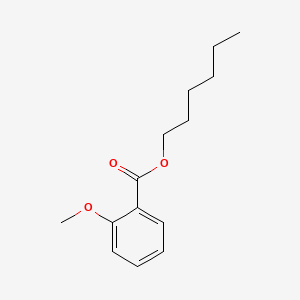
N-tert-Butyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H11N3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,3,4-thiadiazol-2-amine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to reflux . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The amino group in the thiadiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: N-substituted thiadiazole derivatives.
Scientific Research Applications
N-tert-Butyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized as a corrosion inhibitor for metals in various industrial applications
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with DNA, proteins, and enzymes, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine, 5-(methylthio)-
Uniqueness
N-tert-Butyl-1,3,4-thiadiazol-2-amine is unique due to its specific tert-butyl substitution, which can enhance its lipophilicity and biological activity compared to other thiadiazole derivatives .
Properties
CAS No. |
38917-37-2 |
|---|---|
Molecular Formula |
C6H11N3S |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
N-tert-butyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H11N3S/c1-6(2,3)8-5-9-7-4-10-5/h4H,1-3H3,(H,8,9) |
InChI Key |
XNQTUNHFIIWKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


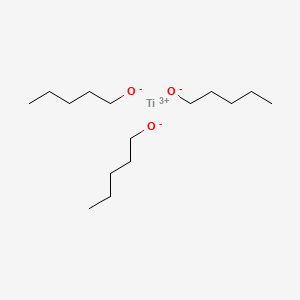

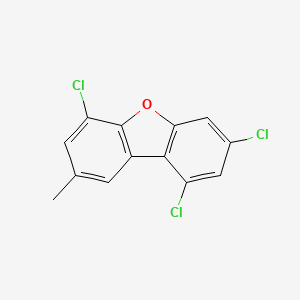

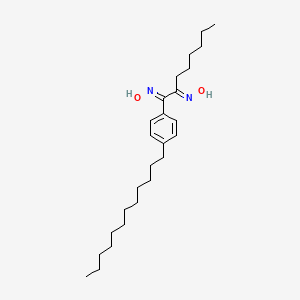
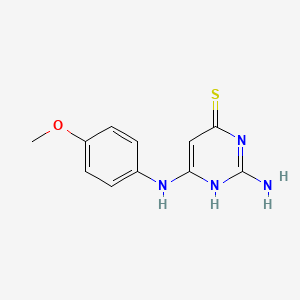
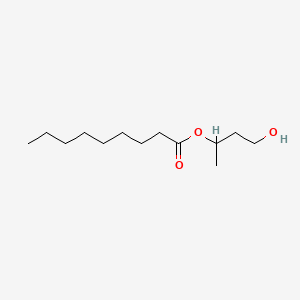
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
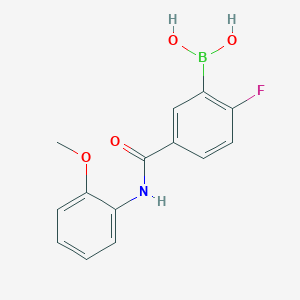
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

